Product packaging for Aplyronine A(Cat. No.:)

Aplyronine A

Cat. No.: B1244125
M. Wt: 1076.4 g/mol
InChI Key: JMXMEKJLQWJRHY-GDEZZODWSA-N
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Description

Overview of Marine Natural Products as Sources for Bioactive Compounds

The marine environment is a vast and largely untapped reservoir of unique chemical structures with significant biological activities. slideshare.netnih.gov Marine organisms, including sponges, tunicates, soft corals, sea hares, and microorganisms, have yielded thousands of novel metabolites. nih.govnih.gov These marine natural products (MNPs) display a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibiotic, and antiviral activities. nih.govfrontiersin.org The extreme and diverse conditions of marine habitats have driven the evolution of organisms to produce complex and potent secondary metabolites for purposes such as defense and communication. elifesciences.org These compounds, which include peptides, polyketides, alkaloids, and terpenoids, are often characterized by their structural complexity and potent bioactivity, making them a prime focus for drug discovery and development. frontiersin.orgmdpi.com To date, over 36,000 compounds have been isolated from marine sources, with many demonstrating potential as therapeutic agents. frontiersin.org

Discovery and Isolation of Aplyronine A from Aplysia kurodai

This compound was first isolated in 1993 by Yamada and colleagues from the sea hare Aplysia kurodai, a type of marine mollusk collected off the Pacific coast of Japan. researchgate.netmdpi.com The isolation of this compound was the result of a bioassay-guided fractionation of the lipophilic extract of the sea hare, which showed potent cytotoxicity against human tumor cells. nih.gov Sea hares like Aplysia kurodai are known to accumulate secondary metabolites from their diet, which often consists of marine algae. mdpi.comnih.gov These accumulated compounds can then be used by the sea hare for its own chemical defense. elifesciences.orgmdpi.com The isolation process for this compound was complex, involving an eight-step chromatographic separation to obtain the pure compound as a minute constituent of the sea hare. nih.gov The structural elucidation of this compound was accomplished through detailed spectral analysis, including NMR and mass spectrometry. nih.gov

Context of Aplyronines (A-H) and their Significance in Chemical Biology

This compound is the primary member of a family of related macrolides known as the aplyronines, which include congeners A through H. researchgate.netnih.gov These compounds are all 24-membered macrolides isolated from Aplysia kurodai. researchgate.net Following the initial discovery of aplyronines A, B, and C, further research led to the isolation and characterization of aplyronines D, E, F, G, and H from the same organism. researchgate.netresearchgate.net

The aplyronine family has garnered significant interest in chemical biology due to their potent cytotoxic activities. researchgate.netnih.gov These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. researchgate.net The mechanism of action for their cytotoxicity has been a key area of investigation. Research has revealed that aplyronines interact with the cellular cytoskeleton, specifically by inhibiting actin polymerization. researchgate.net this compound, in particular, has been shown to bind to actin, a crucial protein involved in cell structure and motility. mdpi.comresearchgate.net The study of the structure-activity relationships of the different aplyronine congeners has provided valuable insights into the chemical features necessary for their potent biological effects. nih.govresearchgate.net The total synthesis of several aplyronines has been achieved, which has not only confirmed their complex stereostructures but also enabled the creation of simplified analogues for further biological evaluation. nih.govcam.ac.uk This synthetic access is crucial for overcoming the supply limitations from the natural source and for developing these promising compounds as potential anticancer agents. nih.govcam.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H101N3O14 B1244125 Aplyronine A

Properties

Molecular Formula

C59H101N3O14

Molecular Weight

1076.4 g/mol

IUPAC Name

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate

InChI

InChI=1S/C59H101N3O14/c1-38-27-28-39(2)50(72-18)31-29-40(3)56(67)44(7)52(76-59(69)49(36-70-16)61(13)14)24-20-19-21-26-54(65)74-51(25-22-23-48(35-38)71-17)43(6)55(66)41(4)30-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,66-67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40-,41+,42-,43-,44-,45+,46+,48+,49+,50+,51+,52-,53-,55+,56-,57-/m1/s1

InChI Key

JMXMEKJLQWJRHY-GDEZZODWSA-N

SMILES

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)OC(=O)[C@H](COC)N(C)C)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@H](C)N(C)C)O)OC)C)/C)OC

Canonical SMILES

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC

Synonyms

aplyronine A

Origin of Product

United States

Structural Elucidation and Stereochemistry of Aplyronine a

Initial Gross Structure Determination

The initial determination of the planar structure of Aplyronine A was accomplished through a combination of spectroscopic analysis and chemical degradation. nii.ac.jpresearchgate.net This process involved piecing together the molecular framework atom by atom.

Researchers utilized extensive spectroscopic techniques to deduce the connectivity of the molecule. keio.ac.jp High-resolution mass spectrometry (HR-MS) was employed to establish the molecular formula of this compound. amazonaws.com Subsequently, detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including COSY, HMQC, and HMBC, were instrumental in assembling the carbon skeleton and identifying the sequence of its various structural fragments. researchgate.netamazonaws.com

To simplify the complex structure and confirm the spectroscopic assignments, chemical degradation was employed. nii.ac.jpresearchmap.jp This strategy involved selectively cleaving the large macrolide into smaller, more manageable fragments. These fragments could then be analyzed individually to confirm their structures, which were then pieced back together to reconstruct the gross structure of the parent molecule, this compound. researchmap.jp

MethodApplication in Gross Structure DeterminationReference
High-Resolution Mass Spectrometry (HR-MS) Determined the elemental composition and molecular formula of this compound. amazonaws.com
1D NMR Spectroscopy (¹H, ¹³C) Identified the types of protons and carbons present (e.g., methyl, methylene, methine, olefinic, carbonyl) and provided initial clues about the chemical environment of each atom. amazonaws.com
2D NMR Spectroscopy (e.g., COSY, HMBC) Established the connectivity between adjacent protons (COSY) and long-range correlations between protons and carbons (HMBC), allowing for the assembly of molecular fragments and the overall carbon skeleton. researchgate.netamazonaws.com
Chemical Degradation Broke the complex macrolide into smaller, more easily analyzable pieces, which helped to confirm the structure of different parts of the molecule independently. nii.ac.jpresearchmap.jp

Determination of Absolute Stereochemistry

With 24 stereocenters, determining the absolute stereochemistry of this compound was a formidable task that went beyond standard spectroscopic methods. The definitive assignment was achieved through a meticulous process involving chemical degradation followed by the enantioselective synthesis of the resulting fragments. researchgate.netacs.orgacs.org

The strategy involved breaking down this compound into several key chiral fragments. The main segments included the C5–C14 fragment, the C15–C20 fragment, and the C21–C34 side chain. acs.org The absolute stereochemistry of each of these fragments was then determined by synthesizing all possible stereoisomers in the laboratory through asymmetric synthesis. acs.orgnih.gov By comparing the spectroscopic data and, crucially, the optical rotation of the synthetic isomers with those of the corresponding fragments obtained from the natural product, the correct stereochemistry for each segment was unequivocally established. acs.org

For example, the relative stereochemistry of the C7-C10 centers was elucidated by comparing NMR data of a derivative of the natural fragment with eight synthetically prepared diastereomers. acs.org The absolute stereochemistry was then confirmed by matching the properties of the entire degradation fragment to an enantioselectively synthesized standard. acs.org This painstaking, fragment-based approach allowed for the confident assignment of all 24 stereogenic centers, ultimately revealing the complete and complex three-dimensional structure of this compound. acs.orgacs.org The total synthesis of this compound later confirmed this structural assignment. acs.org

FragmentMethod of Stereochemical DeterminationReference
C5–C14 Fragment Chemical degradation from this compound, followed by comparison with enantioselectively synthesized stereoisomers. NMR data and optical rotation were key comparative points. acs.org
C15–C20 Fragment Enantioselective synthesis of degradation products to establish the absolute configuration at C17 and C19. acs.org
C21–C34 Fragment The absolute stereochemistry was determined via enantioselective synthesis of the degradation product. researchgate.net
Amino Acid Moieties The scalemic nature (a mixture of enantiomers in unequal proportions) of the N,N-dimethylalanine and trimethylserine residues was clarified through spectroscopic analysis and enantioselective synthesis of degradation products. acs.org

Structural Analysis of Aplyronine Congeners (Aplyronines B-H)

Following the isolation and characterization of this compound, a series of structurally related congeners, designated Aplyronines B through H, were also isolated from the same sea hare, Aplysia kurodai. researchmap.jpresearchgate.netmdpi.com The structures of these congeners were determined primarily through comprehensive spectroscopic analysis, mainly NMR and MS, and by direct comparison of their spectral data with those of the well-defined this compound. researchmap.jpresearchgate.net

The total synthesis of Aplyronines B and C was also completed, which unambiguously confirmed their absolute stereostructures in relation to this compound. acs.orgkeio.ac.jp The other congeners, D through H, differ from this compound by modifications in their ester side chains or methylation patterns. researchmap.jprsc.org The structural elucidation of these compounds highlighted the key structural motifs necessary for their biological function and provided insight into the biosynthetic pathways utilized by the host organism or its symbionts. researchgate.net

CompoundStructural Difference from this compoundReference
Aplyronine B Lacks the C32 methyl group (is a demethyl-aplyronine A). acs.orgkeio.ac.jp
Aplyronine C Lacks the entire N,N,O-trimethylserine (TMSer) ester moiety at the C7 position. acs.orgkeio.ac.jp
Aplyronine D The N,N,O-trimethylserine (TMSer) ester is located at the C9 position instead of the C7 position. researchmap.jpresearchgate.net
Aplyronine E Aplyronine D analog that lacks the C32 methyl group. researchmap.jpresearchgate.net
Aplyronine F Aplyronine D analog that lacks the entire N,N-dimethylalanine (DMAla) ester moiety. researchmap.jpresearchgate.net
Aplyronine G Aplyronine D analog that lacks the N,N,O-trimethylserine (TMSer) ester moiety at C9. researchmap.jpresearchgate.net
Aplyronine H This compound analog where the C7 ester is N,O-dimethylserine instead of N,N,O-trimethylserine. researchmap.jpresearchgate.net

Total Synthesis and Synthetic Methodologies of Aplyronine a and Analogues

Early Enantioselective Total Synthesis Approaches

The initial forays into the total synthesis of Aplyronine A were marked by their strategic complexity and reliance on established stereoselective reactions to construct the densely functionalized carbon skeleton. The groundbreaking first total synthesis was reported by Yamada and Kigoshi in 1994, a landmark achievement in natural product synthesis.

Convergent Synthetic Strategies

The first total synthesis of this compound employed a convergent strategy, a common approach for complex molecules that involves synthesizing separate fragments of the molecule and then coupling them together in the later stages. This method offers greater efficiency and flexibility compared to a linear synthesis, where the molecule is built step-by-step from one end to the other.

The Yamada/Kigoshi group dissected the this compound molecule into three key fragments:

The C5–C11 segment

The C21–C27 segment

The C28–C34 segment

These fragments were synthesized independently and then strategically coupled. The C5–C11 and C21–C27 segments were combined to form a larger C5–C20 piece. Concurrently, the C21–C27 and C28–C34 segments were joined. The final key coupling involved a Julia olefination reaction between the C5–C20 segment and the C21–C34 segment, followed by macrolactonization to form the 24-membered ring and subsequent attachment of the amino acid side chain to complete the synthesis.

Key Reactions and Stereocontrol in First-Generation Syntheses (e.g., Evans Aldol Reaction, Sharpless Epoxidation)

Achieving precise control over the numerous stereocenters in this compound was a primary challenge of the first-generation synthesis. This was accomplished through the application of reliable and highly predictable stereoselective reactions.

Evans Aldol Reaction: This reaction was instrumental in setting the stereochemistry of multiple carbon centers within the fragments. For instance, the synthesis of the C5-C11 segment began with an Evans aldol reaction to construct the contiguous asymmetric centers at C7, C8, C9, and C10. The use of chiral auxiliaries, a hallmark of the Evans methodology, allowed for the diastereoselective formation of carbon-carbon bonds, ensuring the correct relative and absolute stereochemistry.

Sharpless Asymmetric Epoxidation: The Sharpless epoxidation was another critical tool for installing specific stereocenters. This reaction was used to create chiral epoxides from allylic alcohols with high enantioselectivity. For example, in the synthesis of the C5-C11 segment, a Sharpless epoxidation was performed on an allyl alcohol intermediate. The resulting epoxide was then opened regioselectively to furnish a diol with the desired stereoconfiguration, which was further elaborated into the final fragment.

The strategic use of these powerful reactions was fundamental to the success of the first total synthesis, allowing for the precise construction of the complex stereochemical landscape of this compound.

Key Reaction Purpose in First-Generation Synthesis Fragment
Evans Aldol ReactionEstablishment of C7-C10 stereocentersC5–C11
Sharpless EpoxidationIntroduction of chirality via asymmetric epoxidation of an allylic alcoholC5–C11
Julia OlefinationCoupling of major fragments (C5-C20 and C21-C34)Main backbone
Yamaguchi LactonizationFormation of the 24-membered macrolactone ringFinal assembly

Second-Generation and Simplified Total Synthesis Efforts

Synthesis Generation Longest Linear Sequence (Steps) Overall Yield Key Contributor(s)
First-Generation (this compound)~45+LowYamada, Kigoshi
Second-Generation (this compound)381.4% rsc.orgKigoshi, Hayakawa
Paterson Synthesis (Aplyronine C)283.6% nih.govPaterson

Application of Advanced Coupling Reactions (e.g., Ni/Cr-mediated coupling)

A major innovation in the second-generation synthesis of this compound was the use of advanced coupling reactions to form key carbon-carbon bonds. The Kigoshi group prominently featured nickel/chromium-mediated (Ni/Cr) coupling reactions, also known as Nozaki-Hiyama-Kishi (NHK) reactions, as a cornerstone of their new strategy. rsc.org

This methodology proved particularly effective for several challenging transformations:

Stereoselective formation of the C14–C15 (E)-trisubstituted double bond: An asymmetric Ni/Cr-mediated coupling was used to construct this bond and set the C13 stereocenter with high stereoselectivity, overcoming a significant challenge from the first-generation route. rsc.org

Fragment Coupling: The reaction was also employed for the efficient coupling of the C21–C28 and C29–C34 segments. rsc.org A notable advantage was that this coupling could be performed with an equimolar ratio of the two fragments, improving atom economy. rsc.org

Intramolecular Cyclization: An intramolecular Ni/Cr-mediated coupling was used for the macrolactonization step, which could be performed at a much higher concentration than the Yamaguchi macrolactonization used in the first synthesis. rsc.org

The adoption of these advanced coupling methods was a primary driver behind the increased efficiency and yield of the second-generation synthesis. rsc.org

Modular Synthetic Strategies for Analogue Development

The development of modular synthetic routes has been crucial for producing analogues of this compound. A modular strategy allows for different building blocks or fragments to be substituted into the synthesis, enabling the rapid generation of a library of related compounds. This is essential for probing structure-activity relationships and developing simplified, more synthetically accessible anticancer agents.

Segment-Based Synthesis for this compound Core and Side Chains

The total synthesis of this compound is a significant achievement in organic chemistry, showcasing a variety of advanced synthetic methodologies. A common strategy is to divide the molecule into several key fragments, which are then synthesized and coupled in a convergent manner. The primary disconnection is typically made between the C20/C21 bond, separating the C1-C20 macrolactone precursor from the C21-C34 side chain.

Synthesis of the C21-C34 Side Chain:

The C21-C34 side chain is a crucial component for the biological activity of this compound. Its synthesis has been approached in various ways. One notable method involves the use of a Wittig coupling reaction to join two smaller fragments. For instance, the C21–C34 segment has been synthesized starting from the dimer of methylketene, which is available in either enantiomeric form through asymmetric catalysis. This starting material is then subjected to diastereoselective reduction and functional group manipulations to yield the necessary components for the Wittig coupling.

Another approach to the side chain involves a Julia-Kocienski olefination to form the C26-C27 double bond, connecting a C21-C26 sulfone with a C27-C34 aldehyde. The stereocenters within these fragments are often established using well-established asymmetric reactions, such as Sharpless asymmetric epoxidation and Evans aldol reactions.

Synthesis of the this compound Core (Macrolactone):

The synthesis of the 24-membered macrolactone core of this compound is a formidable challenge due to the presence of multiple stereocenters and conjugated double bonds. The core is often assembled from smaller, more manageable fragments. For example, the C1-C20 segment has been synthesized by coupling a C1-C9 fragment with a C10-C20 fragment.

The C1-C9 fragment synthesis can be achieved from methyl (S)-3-hydroxy-2-methylpropionate. Key steps in this synthesis include a Hosomi-Sakurai allylation, Birch reduction, acetonide protection, Lemieux-Johnson oxidation, and a Horner-Wadsworth-Emmons reaction to install the conjugated diene system.

The C10-C20 fragment synthesis often employs strategies like aldol reactions to set the stereochemistry. The union of the C1-C9 and C10-C20 fragments can be accomplished through methods like Horner-Wadsworth-Emmons or Julia-Kocienski olefination to form the C9-C10 bond.

The final stages of the total synthesis involve the coupling of the macrolactone core with the side chain, followed by macrolactonization to form the 24-membered ring, and finally, the attachment of the amino acid residues at C7 and C29.

Table 1: Key Segments in the Convergent Synthesis of this compound

SegmentCorresponding Carbon AtomsKey Synthetic Methodologies Employed
Side Chain C21–C34Julia-Kocienski olefination, Wittig reaction, Aldol reactions, Sharpless asymmetric epoxidation
Macrolactone Core C1–C20Horner-Wadsworth-Emmons reaction, Ni/Cr-mediated coupling, Aldol reactions
Sub-fragmentC1–C9Hosomi-Sakurai allylation, Birch reduction, Lemieux-Johnson oxidation
Sub-fragmentC10–C20Aldol reactions, Olefination reactions

Biosynthetic Pathway Investigations (Hypothesized Origins and Enzymatic Machinery)

The biosynthetic pathway of this compound has not yet been fully elucidated, and there is a lack of specific experimental studies identifying the gene clusters and enzymes responsible for its production. However, based on its chemical structure, a plausible biosynthetic origin can be hypothesized.

This compound is a complex macrolide with a backbone that is characteristic of polyketides, and it also incorporates amino acid-derived moieties. This suggests a mixed biosynthetic pathway involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems.

Hypothesized Origins:

The carbon skeleton of the macrolactone core is likely assembled by a modular Type I PKS. These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetate and propionate, to build the polyketide chain. The various stereocenters and patterns of oxidation along the this compound backbone are consistent with the programmed action of different domains within the PKS modules, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains.

The N,N,O-trimethylserine at C7 and the N,N-dimethylalanine at C29 are non-proteinogenic amino acids, which are characteristic building blocks incorporated by NRPSs. An NRPS assembly line would be responsible for activating these amino acids and incorporating them into the growing molecule. It is likely that the polyketide chain is transferred from the PKS to the NRPS machinery for the addition of the amino acid components, or that a hybrid PKS-NRPS system is involved.

Hypothesized Enzymatic Machinery:

Polyketide Synthase (PKS): A modular Type I PKS is predicted to be responsible for the synthesis of the main carbon chain of this compound. This would involve multiple modules, each contributing to the extension and modification of the polyketide chain.

Nonribosomal Peptide Synthetase (NRPS): NRPS modules are hypothesized to be involved in the incorporation of the N,N,O-trimethylserine and N,N-dimethylalanine residues. These modules would contain adenylation (A) domains for amino acid recognition and activation, thiolation (T) or peptidyl carrier protein (PCP) domains for covalent attachment and transport of the activated amino acid, and condensation (C) domains for peptide bond formation.

Tailoring Enzymes: Following the assembly of the core structure by PKS and NRPS, a variety of "tailoring" enzymes are likely involved in the final modifications. These could include methyltransferases for the N- and O-methylation of the amino acid residues, and an esterase or a thioesterase domain for the final macrolactonization and release of the mature natural product.

Further research, including genome mining of the source organism or its symbiotic bacteria, is required to identify the specific gene cluster responsible for this compound biosynthesis and to characterize the enzymatic machinery involved.

Table 2: Hypothesized Enzymatic Machinery in this compound Biosynthesis

Enzyme TypeProposed Function in this compound Biosynthesis
Polyketide Synthase (PKS) - Type I Assembly of the C1-C34 carbon backbone from acetate and propionate precursors.
Nonribosomal Peptide Synthetase (NRPS) Incorporation of N,N,O-trimethylserine and N,N-dimethylalanine.
Methyltransferases N- and O-methylation of the serine and alanine residues.
Thioesterase/Esterase Catalysis of the final macrolactonization step.

Mechanism of Action: Cellular and Molecular Interactions of Aplyronine a

Actin-Targeting Activity of Aplyronine A

This compound was initially identified as a potent actin-targeting agent. researchgate.net Its interaction with actin is characterized by two main disruptive activities: the depolymerization of existing actin filaments and the inhibition of new filament formation.

Depolymerization of Fibrous Actin (F-actin)

This compound actively depolymerizes fibrous actin (F-actin), the polymerized, filamentous form of actin that is crucial for maintaining cell structure and motility. researchgate.netacs.orgnih.gov The compound is known to sever F-actin filaments, breaking them down into smaller fragments and monomeric globular actin (G-actin). nih.govmdpi.comcam.ac.ukrsc.org This F-actin depolymerizing activity is a key aspect of its cytotoxic effect. nih.govacs.org The kinetics of this depolymerization process suggest that this compound "nibbles" at the F-actin filaments, contributing to their breakdown. nih.gov

Inhibition of Actin Polymerization and G-actin Complex Formation

In addition to breaking down existing filaments, this compound prevents the assembly of new ones by inhibiting the polymerization of G-actin into F-actin. acs.orgnih.govmdpi.comrsc.org It achieves this by forming a stable 1:1 complex with G-actin. nih.govnih.govmdpi.comrsc.org This sequestration of G-actin monomers effectively reduces the pool of available subunits for polymerization. cam.ac.ukrsc.org The binding affinity of this compound to G-actin is significant, with a reported dissociation constant (Kd) of 100 nM. acs.org The side-chain portion of this compound is thought to be crucial for its actin-binding and severing capabilities. nih.gov

Feature of Actin InteractionDescriptionReferences
F-actin Depolymerization Actively breaks down and severs existing actin filaments. researchgate.netacs.orgnih.govcam.ac.ukrsc.org
Inhibition of Polymerization Prevents the formation of new actin filaments from G-actin monomers. acs.orgnih.govmdpi.comrsc.org
G-actin Complex Forms a 1:1 stoichiometric complex with G-actin. nih.govnih.govmdpi.comrsc.org
Binding Affinity (Kd) Approximately 100 nM for G-actin. acs.org

Dual-Targeting Mechanism: Actin-Tubulin Protein-Protein Interaction (PPI) Induction

While its effects on actin are potent, the remarkable cytotoxicity of this compound is attributed to a unique dual-targeting mechanism that involves inducing a protein-protein interaction (PPI) between actin and tubulin. nih.govcam.ac.ukrsc.org This activity sets it apart from many other cytoskeletal-targeting agents. cam.ac.ukrsc.orgacs.org

Formation of the Actin-Aplyronine A-Tubulin Heterotrimeric Complex

This compound facilitates the formation of a novel 1:1:1 heterotrimeric complex, consisting of one molecule of actin, one molecule of this compound, and one tubulin heterodimer. nih.govacs.orgresearchgate.netnih.gov This ternary complex formation is a synergistic process; the actin-Aplyronine A complex binds to tubulin. rsc.orgnih.gov The binding constant for the interaction between the actin-Aplyronine A complex and a tubulin heterodimer has been estimated to be 3.0 x 10^6 M⁻¹. rsc.org The formation of this complex has been confirmed through various experimental techniques, including gel-permeation HPLC, surface plasmon resonance, and photoaffinity labeling. nih.govoup.com

Inhibition of Microtubule Dynamics and Tubulin Polymerization via PPI

The formation of the actin-Aplyronine A-tubulin heterotrimeric complex leads to the inhibition of microtubule dynamics. researchgate.netresearchgate.netacs.org Specifically, it inhibits tubulin polymerization, a critical process for the formation and function of the mitotic spindle during cell division. acs.orgresearchgate.netnih.gov By sequestering tubulin in this ternary complex, this compound effectively prevents its incorporation into growing microtubules. acs.orgnih.gov This disruption of microtubule assembly ultimately leads to mitotic arrest and apoptosis. rsc.orgnih.gov The potent cytotoxicity of this compound is observed at concentrations much lower than those required for the disassembly of the actin cytoskeleton, highlighting the significance of this tubulin-targeting activity. nih.govnih.gov

ComponentRole in the ComplexConsequence
This compound Induces the interaction between actin and tubulin.Formation of a stable ternary complex.
Actin Binds to this compound, creating a surface for tubulin interaction.Sequesters tubulin, preventing its polymerization.
Tubulin Binds to the actin-Aplyronine A complex.Inhibition of microtubule dynamics and mitotic arrest.

Molecular Binding Modes and Interaction Sites

The molecular basis for this compound's activity lies in its specific binding interactions with actin and the subsequent presentation of a surface for tubulin binding.

X-ray crystallography has revealed that this compound binds to a hydrophobic cleft between subdomains 1 and 3 of the actin molecule. nih.govmdpi.comrsc.org The aliphatic tail of this compound intercalates into this hydrophobic pocket. nih.gov A crucial feature for its potent cytotoxicity and the induction of the PPI with tubulin is the trimethylserine (TMSer) moiety at the C7 position of the macrolactone ring. nih.govrsc.orgoup.comacs.org This positively charged group protrudes from the surface of the actin-Aplyronine A complex, creating a key interaction site for tubulin. rsc.orgoup.comacs.org In contrast, Aplyronine C, which lacks this TMSer moiety, still depolymerizes actin but does not interact with tubulin and exhibits significantly lower cytotoxicity. nih.govoup.com

Molecular dynamics simulations have proposed two plausible models for how the heterotrimeric complex interacts with microtubules. researchgate.netoup.com One model suggests that the complex binds to the plus end of the microtubule, thereby inhibiting tubulin assembly. researchgate.netoup.com An alternative model proposes that the actin-Aplyronine A complex binds to the side of the microtubule, forming the heterotrimeric complex and destabilizing the microtubule structure. researchgate.netoup.com In these models, the C7 TMSer ester of this compound is predicted to interact with specific amino acid residues on β-tubulin, such as Glu336/Asn337 or Arg123/Glu127. researchgate.netoup.com

Role of Specific Structural Moieties (e.g., C7 N,N,O-trimethylserine ester, C1-C9 macrolactone, side chain) in Binding

The potent and unique biological activity of this compound stems from the distinct roles played by its key structural components, which work in concert to first bind to actin and subsequently mediate an interaction with tubulin. acs.orgnih.govjst.go.jp The molecule can be broadly divided into the macrolactone core and the C24-C34 side chain, both of which are critical for its activity. rsc.orgacs.org

The C24-C34 side chain is essential for binding to actin and for the compound's actin-depolymerizing effects. rsc.orgacs.orgnih.gov X-ray crystallography and photoaffinity labeling studies have confirmed that this aliphatic tail intercalates into a hydrophobic cleft located between subdomains 1 and 3 of G-actin. rsc.orgacs.orgnih.gov Synthetic analogues consisting only of the side-chain portion exhibit significant actin-depolymerizing activity, underscoring the importance of this moiety for the initial interaction with the cytoskeleton. acs.org

The C7 N,N,O-trimethylserine (TMSer) ester , a feature of the macrolactone ring, is indispensable for the exceptionally high cytotoxicity of this compound. acs.orgacs.orgnih.gov Its primary role is to mediate the interaction with tubulin. jst.go.jp After the side chain anchors the molecule to actin, the TMSer ester protrudes from the surface of the newly formed actin-Aplyronine A complex. acs.orgnih.govjst.go.jp This creates a unique binding interface for a tubulin α/β-heterodimer. jst.go.jp The significance of this group is highlighted by comparing this compound to its natural analogue, Aplyronine C, which lacks the TMSer ester. Aplyronine C can still depolymerize actin but has a cytotoxicity that is 1700 times weaker and does not bind to tubulin. acs.org

The C1-C9 macrolactone segment, and indeed the entire macrolactone ring, is crucial for maintaining the high potency of the compound by correctly positioning the critical functional groups. acs.orgresearchgate.netnih.gov Molecular modeling studies have shown that the rigidity and conformation of the whole macrolactone moiety are necessary to orient the C7 TMSer ester in a way that it can effectively protrude from the actin surface to engage with tubulin. acs.orgnih.govacs.org Attempts to simplify the structure by using only the linear C1-C9 part connected to the side chain resulted in analogues that, while still capable of depolymerizing actin, lacked the potent cytotoxicity and the ability to induce the protein-protein interaction with tubulin. acs.orgnih.govnih.gov

Structural MoietyPrimary Role in BindingKey Findings
C24-C34 Side Chain Actin Binding & DepolymerizationIntercalates into a hydrophobic cleft of G-actin; essential for actin-depolymerizing activity. rsc.orgacs.orgnih.gov
C7 N,N,O-trimethylserine (TMSer) Ester Tubulin Interaction & Potent CytotoxicityProtrudes from the actin-Aplyronine A complex to create a tubulin binding site; its absence in Aplyronine C drastically reduces cytotoxicity. acs.orgjst.go.jp
C1-C23 Macrolactone Ring Conformational Stability & PotencyOrients the C7 TMSer ester for optimal interaction with tubulin; simplification of this structure diminishes activity. acs.orgnih.govacs.org

Molecular Modeling and Docking Studies of this compound-Actin-Tubulin Complex

Computational methods, including molecular modeling and docking simulations, have been instrumental in elucidating the three-dimensional structure and interactions of the this compound-actin-tubulin heterotrimeric complex. researchgate.netrsc.org These studies provide insights that are difficult to obtain through experimental methods alone, given the transient and complex nature of these protein-protein interactions.

Initial modeling confirmed the experimental findings that the C24-C34 side chain of this compound fits into the hydrophobic cleft of actin. acs.orgresearchgate.net More advanced simulations focused on how the actin-Aplyronine A complex subsequently interacts with a tubulin heterodimer. These studies revealed that the entire macrolactone structure is vital to constrain the C7 TMSer ester in the correct conformation necessary for it to effectively recruit tubulin. acs.orgnih.gov

Blind protein-protein docking and molecular dynamics simulations have proposed plausible models for the fully assembled heterotrimeric complex. researchgate.netresearchgate.net In these models, the actin-Aplyronine A unit acts as a composite surface that binds to tubulin. The key interaction involves the positively charged C7 TMSer ester of this compound, which protrudes from the actin surface, and specific negatively charged or polar residues on β-tubulin. researchgate.netresearchgate.net Two potential binding interfaces on β-tubulin have been identified:

One model shows the TMSer ester interacting with residues Glu336 and Asn337. researchgate.netresearchgate.net

An alternative model suggests an interaction with residues Arg123 and Glu127. researchgate.netresearchgate.net

These computational models provide a structural basis for this compound's unique mechanism. researchgate.net They suggest two possible ways the heterotrimeric complex could disrupt microtubule (MT) dynamics:

The complex could bind to the plus end of a growing microtubule, physically blocking the addition of new tubulin dimers and thus potently inhibiting tubulin assembly. researchgate.net

Alternatively, the actin-Aplyronine A complex could bind to the side of an existing microtubule, forming the heterotrimeric complex internally, which could introduce structural strain and destabilize the entire microtubule lattice. researchgate.net

These proposed mechanisms explain how this compound can inhibit microtubule dynamics at concentrations much lower than the cellular concentrations of actin and tubulin. researchgate.net

Cellular Responses Induced by this compound

Disruption of Cytoskeleton

This compound is a potent disruptor of the actin cytoskeleton. chemsrc.combiologists.com Its primary effect is the depolymerization of filamentous actin (F-actin) and the inhibition of globular actin (G-actin) polymerization. rsc.orgacs.orgmdpi.com It achieves this by binding to G-actin monomers in a 1:1 stoichiometric ratio, effectively sequestering them and preventing their incorporation into filaments. rsc.orgnih.govmdpi.com In addition to sequestering monomers, this compound can also sever pre-existing F-actin filaments. biologists.commdpi.com Studies using fluorescently labeled this compound derivatives have visualized this effect, showing a rapid accumulation of the compound in the cytoplasm followed by a swift disassembly of the actin cytoskeleton. acs.orgnih.gov

However, the most remarkable aspect of this compound's activity is its dual effect on the cytoskeleton. cam.ac.uk The initial disruption of the actin network is only the first step. The resulting stable actin-Aplyronine A complex gains a new function: the ability to bind to and inhibit the polymerization of tubulin, thereby disrupting the microtubule network as well. researchgate.netcam.ac.uk This synergistic disruption of both major cytoskeletal components, actin and microtubules, is a novel mechanism not seen with most other cytotoxic agents. cam.ac.uk

Impact on Cell Adhesion and Focal Adhesion Kinase (FAK) Dephosphorylation

The integrity of the actin cytoskeleton is fundamentally linked to a cell's ability to adhere to the extracellular matrix (ECM). This compound's disruption of actin filaments leads to a significant malfunction in cell adhesion. chemsrc.com This process involves the dismantling of adhesion structures, such as adherens junctions and focal adhesions, which results in the loss of both cell-cell and cell-ECM contacts. researchgate.net

A key signaling event associated with this loss of adhesion is the dephosphorylation of Focal Adhesion Kinase (FAK). chemsrc.com FAK is a critical protein in focal adhesions that relays signals from the ECM to the cell interior, influencing survival, proliferation, and migration. In human epithelial carcinoma HeLa S3 cells, treatment with 100 nM this compound was shown to induce the dephosphorylation of FAK, which is indicative of focal adhesion disassembly and a loss of cell adhesion. chemsrc.com

Effects on Cell Motility and Cell Division Processes

The cellular responses to this compound culminate in profound effects on dynamic cellular processes, particularly cell motility and division, both of which are heavily reliant on a functional cytoskeleton. chemsrc.comtargetmol.comacs.org

Cell motility, which requires a continuous and coordinated cycle of actin polymerization and depolymerization to drive cell crawling and shape changes, is effectively halted by this compound. researchgate.netacs.org By depolymerizing actin filaments, the compound paralyzes the machinery responsible for cell migration. researchgate.net

The effect on cell division is twofold, stemming from the disruption of both actin and microtubule networks. The actin cytoskeleton is essential for cytokinesis, the final step of cell division where the cell physically splits in two. More critically, this compound's induced interaction with tubulin leads to the inhibition of microtubule polymerization. rsc.orgresearchgate.net This prevents the proper formation and function of the mitotic spindle, the microtubule-based apparatus that segregates chromosomes during mitosis. rsc.org This interference leads to a potent blockage of mitosis, trapping cells in the cell cycle and ultimately triggering apoptosis. rsc.org

Cellular ProcessEffect of this compoundUnderlying Mechanism
Cytoskeleton Dynamics Disruption of both actin and microtubule networksBinds G-actin to depolymerize F-actin; the resulting complex binds tubulin, inhibiting microtubule polymerization. rsc.orgmdpi.comcam.ac.uk
Cell Adhesion Malfunction and loss of adhesionDisruption of the actin cytoskeleton leads to disassembly of focal adhesions and dephosphorylation of Focal Adhesion Kinase (FAK). chemsrc.comresearchgate.net
Cell Motility Inhibition of movement and migrationParalysis of the actin-based machinery required for cell crawling. researchgate.netacs.org
Cell Division Mitotic arrest and inhibition of cytokinesisInhibition of microtubule dynamics prevents mitotic spindle formation; actin disruption interferes with the final separation of daughter cells. rsc.org

Biological Activities of Aplyronine a Preclinical and in Vitro Studies

Antiproliferative Activity against Cancer Cell Lines

Aplyronine A demonstrates exceptionally potent antiproliferative activity against a variety of human cancer cell lines. Its ability to inhibit cell growth is often observed at nanomolar or even picomolar concentrations, highlighting its potential as a cytotoxic agent. cam.ac.ukresearchgate.net While it is broadly effective, this compound can show some selectivity toward certain cell lines. researchgate.net

The growth-inhibitory effects of this compound and its natural congeners have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values underscore the compound's remarkable potency. For instance, in studies using human cervical cancer (HeLa S3) cells, this compound exhibited an IC50 value as low as 0.01 nM. chemsrc.cominvivochem.com The compound's cytotoxicity has been evaluated across a panel of cancer cell lines, revealing consistently low IC50 values. researchgate.netresearchgate.net

CompoundCell LineIC50 Value (nM)Source
This compoundHeLa S30.01 chemsrc.cominvivochem.com
This compoundHeLa S30.5 researchgate.netresearchgate.net
Aplyronine BHeLa S33 researchgate.netresearchgate.net
Aplyronine CHeLa S322 researchgate.netresearchgate.net
Aplyronine DHeLa S30.08 researchgate.netresearchgate.net
Aplyronine HHeLa S310 researchgate.netresearchgate.net
This compoundP388 Murine Leukemia- invivochem.com

This compound is a potent inducer of programmed cell death, or apoptosis. chemsrc.com Research has shown that this process is mediated through caspase-dependent pathways. invivochem.comacs.orgrsc.org In human epithelial carcinoma HeLa S3 cells, treatment with this compound leads to the significant activation of caspase-3, a key executioner caspase in the apoptotic cascade. chemsrc.cominvivochem.comrsc.org The induction of apoptosis is a critical component of its anticancer activity, as it leads to the systematic dismantling and elimination of cancer cells. plos.organr.frnih.gov The apoptotic activity of this compound is closely linked to its structural features, particularly the C7 trimethylserine moiety, which is essential for its potent effects. rsc.org

A key mechanism behind the antiproliferative power of this compound is its ability to interfere with cell cycle progression, specifically during mitosis. researchgate.netacs.org The compound causes a potent mitotic arrest by inhibiting the formation of the mitotic spindle, a critical structure for chromosome segregation. rsc.orgresearchgate.netacs.orgnih.gov This effect is observed at extremely low concentrations, such as 100 pM in HeLa S3 cells. researchgate.netacs.org The disruption of the mitotic spindle prevents cells from completing division, ultimately leading to cell death. nih.govelifesciences.org This antimitotic activity is not due to a direct interaction with tubulin alone but stems from the unique ability of the this compound-actin complex to interact with and inhibit tubulin polymerization. rsc.orgresearchgate.net

In Vitro Assays for Actin Depolymerization

The actin-depolymerizing activity of this compound has been quantitatively measured using in vitro F-actin sedimentation assays. nih.govacs.org In this technique, polymerized F-actin is subjected to ultracentrifugation. acs.orgnih.gov In its filamentous state, actin pellets into the precipitate (P) fraction. When an actin-depolymerizing agent like this compound is added, F-actin is broken down into monomers (G-actin), which remain in the supernatant (S) fraction after centrifugation. nih.govacs.org By analyzing the protein content of the supernatant and precipitate fractions via methods like SDS-PAGE, the extent of depolymerization can be quantified. nih.govacs.org

Studies using this assay have shown that this compound causes a dose-dependent reduction of F-actin in the precipitate. nih.govacs.org The half-maximal effective concentration (EC50) for this compound to depolymerize F-actin has been determined to be approximately 1.3 to 1.4 μM. chemsrc.comacs.orgresearchgate.netrsc.org

CompoundAssayActin ConcentrationEC50 Value (µM)Source
This compoundF-actin Sedimentation3 µM1.4 acs.org
This compoundPyrenyl-actin Assay3-3.7 µM1.3-1.6 acs.org
Aplyronine CF-actin Sedimentation3 µM1.3-1.4 researchgate.netrsc.org

Protein-Protein Interaction Assays

The most distinctive biological activity of this compound is its ability to induce a novel protein-protein interaction (PPI) between actin and tubulin, two major and distinct components of the cytoskeleton. rsc.orgresearchgate.netacs.orgnih.gov This induced interaction is central to its potent cytotoxicity and differentiates it from other cytoskeletal agents. This compound first binds to actin, and this resulting actin-Aplyronine A complex then binds to tubulin. rsc.orgacs.org This leads to the formation of a stable 1:1:1 heterotrimeric complex consisting of actin, this compound, and tubulin. researchgate.netacs.org

This ternary complex formation prevents the polymerization of tubulin into microtubules, thereby inhibiting mitotic spindle assembly. researchgate.netacs.org The interaction and its kinetics have been analyzed using techniques such as surface plasmon resonance. nih.govnii.ac.jp These assays have measured the binding affinity, revealing a dissociation constant (KD) of 1.84 μM for the interaction between the actin-Aplyronine A complex and immobilized tubulin. nih.govnii.ac.jp This unique PPI-inducing capability explains why this compound can disrupt microtubule dynamics at concentrations far lower than those needed to cause wholesale depolymerization of the actin cytoskeleton in cells. researchgate.netacs.org

Surface Plasmon Resonance (SPR) for Actin-Tubulin Interaction

The unique antitumor activity of this compound stems from its ability to induce a protein-protein interaction (PPI) between two key cytoskeletal components: actin and tubulin. nih.gov To quantitatively analyze the kinetics of this induced interaction, researchers have employed Surface Plasmon Resonance (SPR). nih.govscilit.com This technique allows for the real-time monitoring of binding events between molecules.

In these studies, either biotinylated this compound or tubulin was immobilized on the surface of an SPR sensor chip to act as the ligand. nih.gov When solutions containing tubulin and actin were passed over the chip with immobilized this compound, a strong binding signal was detected, confirming the formation of a complex. nih.gov This this compound-induced interaction between actin and tubulin was found to be highly specific. The binding could be almost entirely inhibited by the addition of one equivalent of this compound or its analogue, Aplyronine C. nih.govresearchgate.net Similarly, mycalolide B, another actin-depolymerizing agent, also inhibited the interaction. nih.gov In contrast, latrunculin A, which has a non-competitive actin-depolymerizing mechanism, was observed to accelerate the association between the actin-tubulin-aplyronine complex. nih.govresearchgate.net

Further SPR experiments were conducted where tubulin was immobilized on the sensor chip. nih.gov When a pre-formed complex of actin and this compound was introduced as the analyte, significant binding was again observed. nih.gov The dissociation constant (K D) for this interaction was calculated to be 1.84 μM. nih.govresearchgate.net These SPR analyses have been crucial in confirming that this compound functions as a molecular glue, stabilizing a heterotrimeric complex between itself, actin, and tubulin. nih.gov

Preclinical In Vivo Antitumor Efficacy (Non-human models)

This compound has demonstrated potent antitumor effects in various non-human, in vivo models. nih.gov Its efficacy has been specifically evaluated in several murine cancer models, where it has shown significant activity. cam.ac.uk

Efficacy against specific murine leukemia/carcinoma models

The in vivo antitumor efficacy of this compound has been documented against a range of murine tumor models. cam.ac.uk Studies have shown notable effectiveness in mouse models implanted with various leukemia and solid carcinoma cell lines. researchgate.net High survival rates were observed for mice with P388 leukemia and Lewis lung carcinoma. cam.ac.uk The compound is also highly effective against other models, including Ehrlich murine carcinoma, colon 26 murine carcinoma, and B16 murine melanoma. researchgate.net

The table below summarizes the murine cancer models against which this compound has shown significant in vivo efficacy.

Murine Cancer ModelCancer TypeReference
P388 LeukemiaLeukemia cam.ac.ukresearchgate.net
Lewis Lung CarcinomaCarcinoma (Lung) cam.ac.ukresearchgate.net
Ehrlich CarcinomaCarcinoma researchgate.net
Colon 26 CarcinomaCarcinoma (Colon) researchgate.net
B16 MelanomaMelanoma researchgate.net
L1210 LeukemiaLeukemia escholarship.org

Structure Activity Relationship Sar Studies and Analogue Design

Identification of Key Pharmacophores and Structural Elements for Potency

SAR studies have successfully identified three principal regions of Aplyronine A that are critical for its potent biological activity: the macrolactone core, the N,N,O-trimethylserine (TMSer) ester at the C7 position, and the long side chain. rsc.orgusc.edu Both the macrolide ring and the side-chain are essential for its powerful effects. rsc.org

The 24-membered macrolactone ring (C1-C23) is a defining feature of this compound and its congeners. researchgate.net This large ring structure is not merely a scaffold but plays an active role in the molecule's biological function. Molecular modeling studies have suggested that the entire C1-C23 macrolactone moiety is crucial for properly positioning the C7 TMSer ester, which is vital for its interaction with tubulin. nih.govnih.gov Simplified analogues containing only the linear C1-C9 portion of the macrolactone were found to be insufficient to induce the protein-protein interaction between actin and tubulin, highlighting the importance of the complete macrolactone structure. nih.govnih.gov The whole macrolactone part of this compound is believed to help fix the conformation of the C7 TMSer ester. rsc.org

Previous SAR studies have also indicated that the C9 hydroxy group and a conjugated diene moiety on the macrolactone ring are important for cytotoxicity. nih.gov

The N,N,O-trimethylserine (TMSer) ester located at the C7 position of the macrolactone is a critical determinant of this compound's potent cytotoxicity. researchgate.netnih.govnih.gov Its significance is starkly demonstrated by comparing this compound with its natural analogue, Aplyronine C, which lacks this C7 TMSer ester. Aplyronine C exhibits a 1700-fold decrease in cytotoxicity and does not bind to tubulin. nih.gov This suggests that the positively charged TMSer ester, which protrudes from the actin-Aplyronine A complex, creates a unique binding site for tubulin. rsc.orgnih.gov

Further studies on hybrid molecules have reinforced the importance of the TMSer moiety. For instance, SAR studies on an this compound-swinholide A hybrid revealed that the methoxy (B1213986) group of the trimethylserine ester is crucial for potent cytotoxicity. researchgate.netnih.gov The fixed conformation of the C7 TMSer ester, jutting out from the actin surface, is considered essential for binding to tubulin and inhibiting microtubule dynamics. nih.govnih.gov

The C24-C34 side chain of this compound is primarily responsible for its interaction with actin. nih.govmdpi.com X-ray crystallography has shown that this side chain inserts into a hydrophobic cleft between subdomains 1 and 3 of the actin protein. nih.govnii.ac.jp A synthetic analogue consisting of only the C21-C34 side chain was found to bind to actin at the same site and cause moderate depolymerization of F-actin. nih.gov

The terminal N-methyl enamide group at C34 is located in a hydrophilic environment and interacts with water molecules within the actin-Aplyronine A complex. nii.ac.jp Studies have shown that this enamide can be replaced with other hydrogen bond acceptors, such as imines and hydrazones, without a significant loss of activity. nii.ac.jp The substitution patterns and configurations at the C24-C26 positions within the side chain are also essential for the strong cytotoxicity of this compound-type compounds. researchgate.net

Synthesis and Biological Evaluation of Aplyronine Analogues

The insights gained from SAR studies have fueled the design and synthesis of numerous this compound analogues. These efforts aim to simplify the complex natural product structure, improve synthetic accessibility, and further probe its biological interactions. usc.educam.ac.uk

Attempts to simplify the this compound structure have included modifications to the macrolactone ring. In one such study, four analogues were synthesized that featured a truncated C1-C9 macrolactone part attached to the C24-C34 side chain, with zero to two TMSer esters. nih.govnih.gov

AnalogueMacrolactone ModificationSide ChainBiological Activity
Analogue 5C1-C9 macrolactoneC24-C34Potent actin-depolymerizing activity, but no potent cytotoxicity or microtubule depolymerization. nih.gov
Analogue 6C1-C9 macrolactoneC24-C34Potent actin-depolymerizing activity, but no potent cytotoxicity or microtubule depolymerization. nih.gov
Analogue 7 (bis-TMSer)C1-C9 macrolactoneC24-C34Potent actin-depolymerizing activity, but no potent cytotoxicity or microtubule depolymerization. nih.gov
Analogue 8 (bis-TMSer)C1-C9 macrolactoneC24-C34Potent actin-depolymerizing activity, but no potent cytotoxicity or microtubule depolymerization. nih.gov

While these simplified analogues retained potent actin-depolymerizing activity comparable to the parent compound, they failed to exhibit significant cytotoxicity or induce the protein-protein interaction between actin and tubulin. nih.gov This underscores the finding that the entire macrolactone is necessary to correctly orient the C7 TMSer ester for tubulin binding. nih.govnih.gov

Another strategy in analogue design has been to create hybrid molecules by combining the macrolactone of this compound with the side chains of other actin-binding macrolides like Mycalolide B and Swinholide A. nih.gov

An this compound-Mycalolide B hybrid, which combined the this compound macrolactone with the side chain of Mycalolide B, was synthesized and evaluated. researchgate.net Subsequently, an this compound-Swinholide A hybrid was created. researchgate.netrsc.org This hybrid, consisting of the macrolactone part of this compound and the side chain of Swinholide A, not only retained strong actin-depolymerizing activity but also showed potent cytotoxicity. researchgate.netnih.gov It was found to induce protein-protein interactions between actin and tubulin in a manner similar to this compound. researchgate.netnih.gov

A comparison of the side chain analogues of this compound and Swinholide A revealed that the Swinholide A side chain analogue had a much weaker actin-depolymerizing activity than that of this compound. researchgate.netnih.gov

Hybrid/AnalogueMacrolactone SourceSide Chain Source/AnalogueKey Biological Findings
This compound-Mycalolide B HybridThis compoundMycalolide BWeaker cytotoxicity compared to the Swinholide A hybrid. researchgate.net
This compound-Swinholide A HybridThis compoundSwinholide APotent actin-depolymerizing activity, potent cytotoxicity, and induced actin-tubulin PPI. researchgate.netnih.gov
Swinholide A Side Chain AnalogueN/ASwinholide AWeaker actin-depolymerizing activity compared to this compound side chain analogue. researchgate.netnih.gov

Amino Acid Moiety Modifications

The unique amino acid-derived side chain of this compound is a critical determinant of its biological activity. Modifications to this part of the molecule have been a key focus of structure-activity relationship (SAR) studies, revealing crucial insights into its function.

The N,N,O-trimethylserine (TMSer) ester, a prominent feature of the side chain, has been identified as particularly important for the potent cytotoxicity of this compound. nih.gov X-ray crystallography of the actin-aplyronine A complex has highlighted specific structural features around this trimethylserine moiety, suggesting its strong correlation with the compound's potent antitumor effect. nih.gov

To further probe the role of the TMSer ester, researchers have synthesized and evaluated various analogues. The natural congener Aplyronine B, for instance, features the TMSer ester at the C9 position instead of the C7 position found in this compound. This positional shift results in reduced, though still significant, cytotoxicity. nih.gov Another congener, Aplyronine C, which lacks the TMSer ester entirely, exhibits even weaker activity, underscoring the importance of this amino acid component. nih.gov

Further studies involving synthetic analogues have explored the impact of the number and position of TMSer esters. Analogues featuring the C1-C9 macrolactone part of the molecule conjugated with the C24-C34 actin-binding side chain were synthesized. nih.gov Despite showing potent actin-depolymerizing activity comparable to the parent compound, these simplified analogues did not display potent cytotoxicity. researchgate.net Molecular modeling suggested that the entire macrolactone structure of this compound is necessary to correctly orient the C7 TMSer ester for full activity, and a simplified linear C1-C9 segment is insufficient. researchgate.net

The significance of specific functional groups within the TMSer unit has also been investigated. A study using an this compound–swinholide A hybrid molecule helped to clarify the importance of the methoxy group in the N,N,O-trimethylserine ester for its potent activity. x-mol.com

These findings collectively demonstrate that the presence, position, and specific chemical nature of the amino acid moiety are pivotal for the biological profile of this compound.

CompoundModification to Amino Acid MoietyRelative Cytotoxicity/ActivityReference
This compoundN,N,O-trimethylserine (TMSer) ester at C7Highly Potent nih.gov
Aplyronine BTMSer ester migrated to C9Less cytotoxic than this compound nih.gov
Aplyronine CLacks TMSer esterSignificantly less cytotoxic than this compound and B nih.gov
Synthetic Analogue (C1-C9 lactone + side chain)Contains TMSer ester but simplified macrolide corePotent actin-depolymerizing activity but low cytotoxicity researchgate.net
This compound–swinholide A hybridUsed to probe TMSer functional groupsConfirmed importance of the TMSer methoxy group x-mol.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

To complement synthetic SAR studies, computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been employed to analyze this compound and its analogues. nih.gov These studies provide a quantitative basis for understanding how structural variations influence the potent actin-inhibiting effects of these macrolides. researchgate.netnih.gov The primary finding from this research is that the macrolide's side chain, often referred to as the 'tail', is fundamental for the actin depolymerization effect. nih.gov

Predictive Models for Actin Depolymerization Activity

Researchers have successfully developed predictive 3D-QSAR models for this compound analogues. nih.gov These models establish a mathematical correlation between the three-dimensional properties of the molecules and their observed biological activity.

The robustness and predictive power of these models are demonstrated by strong statistical metrics. The best 3D-QSAR model developed yielded a q² value of 0.85 and an r² value of 0.94. researchgate.netnih.gov The r² value indicates a high correlation between the experimental data and the model's predictions, while the high q² value (a measure of cross-validated predictive ability) confirms the model's capacity to accurately forecast the activity of untested compounds. Docking energy scores derived from molecular simulations were also found to be highly correlated with the actin depolymerization activity of the compounds. nih.gov These validated models serve as powerful tools for the rational design of new, potentially more efficacious analogues and for making genuine predictions for other reported Aplyronine analogues. nih.gov

Model TypeKey Statistical ParameterValueSignificanceReference
3D-QSARr² (Coefficient of determination)0.94High correlation between model and experimental data. researchgate.netnih.gov
q² (Cross-validated r²)0.85Strong predictive ability for new compounds. researchgate.netnih.gov

Insights into Binding Mechanisms through QSAR

Beyond prediction, QSAR and molecular docking simulations provide profound insights into the binding mechanism of this compound analogues with actin. nih.gov A pivotal discovery from these models is the critical role of the side chain 'tail'. Contrary to previous assumptions, studies indicate that the tail forms the initial interaction with the actin molecule, guiding the entire compound into its binding site. nih.gov

The interpretation of QSAR "coeff*stdev" contour maps, which visually represent the regions of a molecule where structural changes positively or negatively impact activity, highlights the key features that influence depolymerization. nih.gov These maps, combined with docking simulations, help to elucidate the binding mode of each analogue. For example, molecular modeling of synthetic analogues with modified macrolactone portions revealed that the rigidity and conformation of the entire macrolide ring are crucial for correctly positioning the C7 TMSer ester to interact with key amino acid residues on actin, such as Asp25 or Glu334. nih.gov Another interaction highlighted by modeling is between the Arg147 residue of actin and the C13-methoxy group of this compound. nih.gov

These computational insights are invaluable for the rational design of future antitumor agents, allowing for the targeted modification of the Aplyronine scaffold to enhance efficacy and improve pharmacological properties. nih.gov

Future Directions in Aplyronine a Research

Advanced Synthetic Strategies for Complex Analogues and Increased Supply

The scarcity of Aplyronine A from its natural source, the sea hare Aplysia kurodai, necessitates efficient and scalable synthetic routes to produce sufficient quantities for research and potential clinical development. cam.ac.uk Key future directions in this area include:

Convergent and Flexible Synthesis: Developing synthetic strategies that allow for the late-stage introduction of diversity, enabling the rapid creation of a wide range of analogues for biological testing. cam.ac.ukcam.ac.uk

Function-Oriented Synthesis: Designing syntheses that focus on creating simplified, yet biologically active, analogues by removing non-essential structural elements. cam.ac.uknih.gov This approach can lead to more synthetically tractable compounds. cam.ac.uknih.gov

Recent synthetic efforts have led to the development of more efficient routes, such as a second-generation total synthesis featuring Ni/Cr-mediated coupling reactions, which significantly improved the yield and reduced the number of steps compared to earlier methods. rsc.org

Further Elucidation of Unique Biological Mechanisms

While it is known that this compound induces a heterotrimeric complex with actin and tubulin, the precise molecular details of this interaction and its downstream consequences are not fully understood. researchgate.netresearchgate.net Future research will aim to:

High-Resolution Structural Studies: Obtaining a high-resolution crystal or cryo-EM structure of the this compound-actin-tubulin ternary complex to visualize the exact binding interfaces. researchgate.net

Kinetic and Thermodynamic Analysis: Using techniques like surface plasmon resonance to dissect the binding kinetics and thermodynamics of the ternary complex formation. nih.gov

Cellular Consequences: Investigating the detailed effects of the this compound-induced actin-tubulin interaction on various cellular processes beyond mitosis, such as cell migration and adhesion. chemsrc.com It has been shown that this compound causes malfunction of cell adhesion and dephosphorylation of focal adhesion kinase. chemsrc.com

Molecular dynamics simulations have provided plausible models of the heterotrimeric complex, suggesting that the C7 N,N,O-trimethylserine ester of this compound interacts with specific residues on β-tubulin. researchgate.net These models propose that the complex could inhibit microtubule dynamics by binding to the plus end of the microtubule or by destabilizing the microtubule structure from within. researchgate.net

Exploration of Additional Molecular Targets and Pathways

The potent cytotoxicity of this compound suggests that it may have additional molecular targets or affect other cellular pathways beyond its interaction with actin and tubulin. researchgate.netfigshare.com Future investigations will likely explore:

Target Identification Studies: Employing affinity-based probes and other chemical biology tools to identify other potential binding partners of this compound within the cell. rsc.org Affinity probes have already been used to identify actin-related proteins Arp2 and Arp3 as interactors. rsc.org

Pathway Analysis: Utilizing transcriptomics, proteomics, and other "omics" approaches to gain a global view of the cellular pathways perturbed by this compound treatment.

Apoptosis Induction: Further investigating the mechanisms by which this compound induces caspase-dependent apoptosis in cancer cells. chemsrc.cominvivochem.com

It has been noted that there isn't a direct correlation between the actin-depolymerizing activity and the cytotoxicity of some this compound analogues, supporting the idea of additional mechanisms contributing to its potent biological effects. figshare.com

Application in Chemical Biology as Molecular Probes

The unique properties of this compound make it a valuable tool for studying the cytoskeleton and other cellular processes. researchgate.netrsc.org Future applications in chemical biology include:

Fluorescent and Photoaffinity Probes: Developing and utilizing fluorescently labeled or photo-crosslinkable derivatives of this compound to visualize its subcellular localization and identify its binding partners in living cells. rsc.orgnih.gov

Actin-Affinity Tags: Using the actin-binding side-chain of this compound as a versatile tag to study actin-binding proteins and their functions. researchgate.net

Probing Cytoskeletal Dynamics: Using this compound and its analogues to dissect the complex interplay between the actin and microtubule cytoskeletons in various cellular contexts. rsc.org

The development of biotinylated derivatives and probes with PEG linkers has already provided valuable tools for these studies. nih.gov

Q & A

What experimental methodologies are most effective for isolating and characterizing Aplyronine A from marine sources?

Basic Research Focus : Isolation and structural elucidation.
Methodological Guidance :

  • Extraction : Use solvent partitioning (e.g., methanol/chloroform) followed by column chromatography (silica gel or Sephadex LH-20) to separate this compound from crude extracts. Validate purity via HPLC with UV/vis or mass spectrometry detection .
  • Structural Characterization : Employ NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Compare data with existing literature to confirm stereochemistry .
  • Critical Note : Ensure reproducibility by documenting solvent ratios, column dimensions, and instrumentation parameters (e.g., NMR field strength, MS ionization mode) .

How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Advanced Research Focus : Data validation and mechanistic analysis.
Methodological Guidance :

  • Experimental Replication : Standardize cell culture conditions (e.g., passage number, media composition) and assay protocols (e.g., MTT vs. ATP-based viability assays).
  • Statistical Rigor : Apply ANOVA with post-hoc tests to compare inter-study variability. Report effect sizes and confidence intervals to contextualize discrepancies .
  • Mechanistic Follow-Up : Use RNA sequencing or phosphoproteomics to identify pathway-specific responses that may explain differential sensitivity (e.g., p53 status, apoptosis regulators) .

What strategies are recommended for designing in vivo studies to evaluate this compound’s antitumor efficacy while minimizing toxicity?

Advanced Research Focus : Preclinical therapeutic optimization.
Methodological Guidance :

  • Model Selection : Use orthotopic or patient-derived xenograft (PDX) models for tumor specificity. Include sham controls to distinguish drug effects from procedural stress .
  • Dose Escalation : Conduct MTD (maximum tolerated dose) studies with pharmacokinetic profiling (plasma half-life, tissue distribution via LC-MS/MS).
  • Toxicity Mitigation : Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine). Compare with structurally related compounds to infer structure-toxicity relationships .

How should researchers approach synthesizing this compound analogs to study structure-activity relationships (SAR)?

Advanced Research Focus : Synthetic chemistry and SAR analysis.
Methodological Guidance :

  • Scaffold Modification : Target macrocyclic lactone or side-chain regions for diversification. Use Miyaura borylation or cross-metathesis for selective functionalization .
  • Biological Testing : Screen analogs against a panel of cancer cell lines and normal cells (e.g., HEK293) to calculate selectivity indices (IC50 ratios).
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .

What analytical techniques are critical for validating this compound’s stability under varying pH and temperature conditions?

Basic Research Focus : Physicochemical profiling.
Methodological Guidance :

  • Stability Assays : Incubate this compound in buffers (pH 2–9) at 25°C and 37°C. Monitor degradation via UPLC-MS at timed intervals.
  • Degradation Product Identification : Use LC-HRMS/MS with fragmentation patterns to elucidate breakdown pathways (e.g., hydrolysis, oxidation) .
  • Reporting Standards : Include kinetic parameters (t1/2, degradation rate constants) and Arrhenius plots for thermal stability .

How can computational modeling enhance understanding of this compound’s molecular targets?

Advanced Research Focus : Target prediction and validation.
Methodological Guidance :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB, AlphaFold). Prioritize targets with high docking scores and conserved binding motifs .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability (RMSD, hydrogen bond occupancy).
  • Experimental Cross-Validation : Apply SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

What are best practices for reconciling conflicting spectroscopic data in this compound literature?

Basic Research Focus : Data reproducibility and peer review.
Methodological Guidance :

  • Critical Appraisal : Compare NMR solvent systems (e.g., CDCl3 vs. DMSO-d6) and probe temperature effects on chemical shifts.
  • Collaborative Verification : Share raw spectral data (FID files) via repositories like Zenodo for independent analysis .
  • Error Documentation : Report instrument drift, signal-to-noise ratios, and integration thresholds to contextualize discrepancies .

How should researchers design a comprehensive literature review to identify gaps in this compound’s mechanistic studies?

Basic Research Focus : Literature synthesis and gap analysis.
Methodological Guidance :

  • Database Searches : Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., “this compound” AND “apoptosis” NOT “review”). Filter by publication date (last 10 years) .
  • Thematic Coding : Categorize findings into mechanistic themes (e.g., cytoskeletal disruption, immune modulation) using tools like NVivo.
  • Gap Identification : Highlight understudied areas (e.g., epigenetic effects, combination therapies) in a summary table with citation counts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.